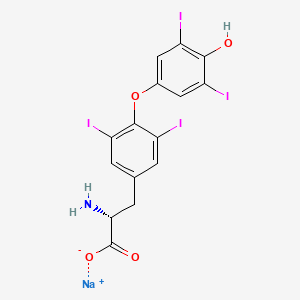

Dextrothyroxine sodium

Descripción general

Descripción

Dextrothyroxine (trade name Choloxin) is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .

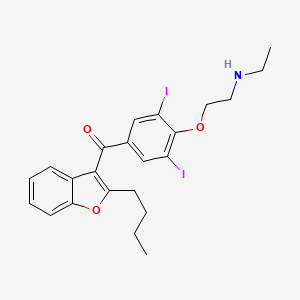

Molecular Structure Analysis

The molecular formula of Dextrothyroxine Sodium is C15H12I4NNaO5 . The molecular weight is 799.86 .Chemical Reactions Analysis

Dextrothyroxine is a thyroid hormone used to treat hyperlipidemia . The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate the formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL .Aplicaciones Científicas De Investigación

Treatment of Hyperlipidemia

Dextrothyroxine sodium is primarily used to treat hyperlipidemia , a condition characterized by abnormally high levels of lipids in the blood . It acts in the liver to stimulate the formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Correction of Hypothyroidism

Dextrothyroxine sodium has been used in the treatment of hypothyroidism . Treatment regimens of 4 mg dextrothyroxine and 0.15 mg levothyroxine in hypothyroid subjects produce similar degrees of lowering of serum TSH, cholesterol, triglycerides, and phospholipid levels and equal stimulation of metabolic rate . Correction of hypothyroidism requires higher serum levels of dextrothyroxine than of levothyroxine .

Increase in Serum T3 Levels

Serum T3 levels increase in patients treated with dextrothyroxine . This could potentially have implications in the regulation of metabolic processes in the body, as T3 is known to exert a broad spectrum of stimulatory effects on cell metabolism .

Stimulation of Metabolic Rate

In the treatment of hypothyroidism, the cholesterol-lowering and metabolic rate-stimulating effects of dextrothyroxine do not appear to be dissociated . This suggests that dextrothyroxine could potentially be used to stimulate metabolic rate in certain clinical scenarios .

Potential Use in Euthyroid Hypercholesterolemic Subjects

Further studies are needed to determine whether the cholesterol-lowering and metabolic rate-stimulating effects of dextrothyroxine can be demonstrated in euthyroid hypercholesterolemic subjects with doses established as equivalent in terms of the stimulating effect on metabolic rate .

Mechanism of Action

While the exact mechanism of action of dextrothyroxine sodium is not completely understood, it is known to act as an antihyperlipidemic . It is also known to bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase .

Mecanismo De Acción

Target of Action

Dextrothyroxine Sodium, the dextrorotary isomer of synthetic thyroxine, primarily targets the liver . It acts as an antihyperlipidemic agent . Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase .

Mode of Action

It is known to stimulate the formation of low-density lipoprotein (ldl) in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine Sodium has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyroxine Sodium affects the lipid metabolism pathway. It stimulates the formation and catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids, which are key components of the lipid metabolism pathway .

Pharmacokinetics

It is known that the compound acts primarily in the liver .

Result of Action

The action of Dextrothyroxine Sodium leads to a reduction in serum cholesterol and LDL . This is achieved through the increased formation and catabolism of LDL in the liver, leading to increased excretion of cholesterol and bile acids .

Safety and Hazards

Direcciones Futuras

Thyroid hormone replacement has been used for more than a century to treat hypothyroidism . Natural thyroid preparations (thyroid extract, desiccated thyroid, or thyroglobulin), which contain both thyroxine (T4) and triiodothyronine (T3), were the first pharmacologic treatments available and dominated the market for the better part of the 20th century . New research suggests mechanisms for the inadequacies of l-thyroxine monotherapy and highlights the possible role for personalized medicine based on deiodinase polymorphisms .

Propiedades

IUPAC Name |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTFRJLNMPSCFM-UTONKHPSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextrothyroxine sodium | |

CAS RN |

137-53-1 | |

| Record name | Dextrothyroxine sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROTHYROXINE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60FX7V025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

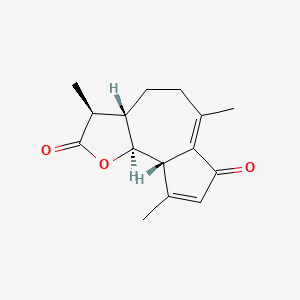

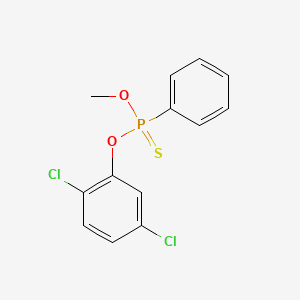

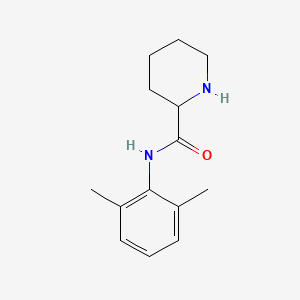

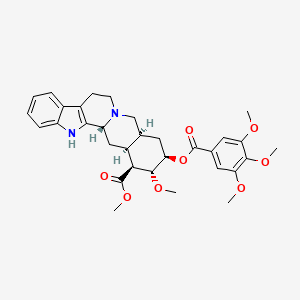

Feasible Synthetic Routes

Q & A

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.